molecular formula C24H22N6O3 B2468128 3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione CAS No. 1024485-27-5

3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione

Cat. No. B2468128
M. Wt: 442.479
InChI Key: VSWPENXFIPAZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a triclinic crystal system at 100 K with space group P-1 . The parameters are as follows: a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å 3, Z = 2, µ = 0.089 mm −1, D calc = 1.267 g cm −3, F (000) = 524 .

Scientific Research Applications

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities. These compounds were synthesized via condensation reactions and evaluated against various microbial strains, showing their potential as antimicrobial agents (Vidule, 2011).

Antihypertensive Effects

Thienopyrimidinedione derivatives, structurally related to quinazolinones, were synthesized and assessed for their antihypertensive effects. These studies revealed that certain derivatives exhibit potent antihypertensive activity, highlighting the potential of such compounds in developing new therapeutic agents for hypertension (Russell et al., 1988).

Catalysis and Synthetic Applications

The catalyst-free synthesis of pyrazoloquinolinones and pyrazolopyrimidinones showcases the versatility of quinazoline derivatives in synthetic chemistry. These reactions offer a straightforward method to synthesize complex heterocyclic compounds with potential biological and pharmacological activities, underlining the importance of quinazoline derivatives in facilitating synthetic routes for the development of new compounds (Ezzati et al., 2017).

Structural and Chemical Studies

Studies on the structural characterization of quinazoline derivatives contribute to the understanding of their chemical properties and potential interactions with biological targets. The detailed analysis of their molecular structure aids in the design of new compounds with enhanced biological activities (El-Azab et al., 2012).

properties

IUPAC Name

3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c31-21(28-12-14-29(15-13-28)23-25-10-3-11-26-23)18-8-6-17(7-9-18)16-30-22(32)19-4-1-2-5-20(19)27-24(30)33/h1-11H,12-16H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWPENXFIPAZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione

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